

Exploring the Binding Affinity of TNP-ATP: A Technical Guide

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Compound of Interest

Compound Name:	Tnp-atp
CAS No.:	61368-63-6
Cat. No.:	B1681329

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in utilizing 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (**TNP-ATP**) to characterize the binding affinity of ATP-dependent proteins. This document provides a comprehensive overview of **TNP-ATP**, its applications, experimental protocols for its use, and a summary of its binding affinity to various proteins.

Introduction to TNP-ATP

TNP-ATP is a fluorescent analog of adenosine triphosphate (ATP) that serves as a valuable tool for studying the interactions between ATP and its binding proteins.[1][2] The conjugation of a trinitrophenyl (TNP) group to the ribose moiety of ATP renders the molecule fluorescent, with excitation maxima at approximately 408 nm and 470 nm, and an emission maximum around 561 nm in aqueous solutions.[1][2] A key characteristic of **TNP-ATP** is the significant enhancement of its fluorescence quantum yield and a blue shift in its emission wavelength upon binding to the hydrophobic environment of a protein's ATP-binding pocket.[1][2][3] This property allows for the direct monitoring of binding events and the determination of binding affinities.

While **TNP-ATP** is a powerful probe, it is important to note that the TNP moiety can influence the binding affinity, often resulting in a tighter interaction compared to ATP.[1][4] Therefore, the dissociation constants (K_d) obtained with **TNP-ATP** may not be identical to those for ATP.

Quantitative Data on TNP-ATP Binding Affinity

The binding affinity of **TNP-ATP** has been characterized for a variety of proteins, primarily through fluorescence-based assays. The following tables summarize the dissociation constants (K_d) and inhibition constants (K_i) reported in the literature.

Protein/Enzyme	Organism/System	Kd (TNP-ATP)	Fold Tighter than ATP (approx.)	Reference
CheA (Histidine Kinase)	Escherichia coli	< 0.01 μ M - 1 μ M	500x	[1][5]
EnvZ (Histidine Kinase)	Escherichia coli	Not specified	30x	[5]
PhoQcat (PhoQ catalytic domain)	Salmonella enterica	Not specified	1.4x	[5]
STRAD α (Pseudokinase)	Human	1.1 μ M	30-100x	[4]
CASK (Ca ²⁺ /calmodulin-dependent serine protein kinase)	Human	0.563 mM	-	[4]
Na ⁺ /K ⁺ ATPase	Animal tissue	Not specified	-	[2]
Myosin ATPase	Muscle fibers	Not specified	-	[2]
Selenophosphate Synthetase (SPS)	Bacterial	High affinity	>100x	[1]
TrwB (ATPase)	Bacterial	High affinity	Much higher than ATP	[1]
TrwD (ATPase)	Bacterial	High affinity	Much higher than ATP	[1]

Protein/Enzyme	Organism/System	K _i (TNP-ATP)	Notes	Reference
CheA (Histidine Kinase)	Escherichia coli	< 1 μM	Potent inhibitor of autophosphorylation	[6]

Experimental Protocols

The primary experimental technique for measuring **TNP-ATP** binding is fluorescence spectroscopy. Below are detailed methodologies for direct titration and competitive binding assays.

Direct Fluorescence Titration Assay

This method is used to determine the dissociation constant (K_d) of **TNP-ATP** for a specific protein.

Principle: The fluorescence of **TNP-ATP** increases upon binding to a protein. By titrating a solution of the protein with increasing concentrations of **TNP-ATP** and measuring the corresponding increase in fluorescence, a saturation binding curve can be generated, from which the K_d can be calculated.

Materials:

- Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES).
- **TNP-ATP** stock solution.
- Spectrofluorometer with excitation and emission monochromators.
- Quartz cuvette.

Procedure:

- Set the spectrofluorometer to the appropriate excitation and emission wavelengths for **TNP-ATP** (e.g., excitation at 410 nm, emission scan from 500 nm to 600 nm).[3]

- To a cuvette, add the protein solution at a fixed concentration (e.g., 1-4 μM).^[3]
- Record the baseline fluorescence of the protein solution.
- Make sequential additions of small aliquots of the **TNP-ATP** stock solution to the cuvette.
- After each addition, allow the system to equilibrate and record the fluorescence intensity at the emission maximum (typically around 540 nm upon binding).^[3] A blue shift from the free **TNP-ATP** emission maximum of 561 nm is expected.^{[2][3]}
- Continue the titration until the fluorescence signal no longer increases significantly, indicating saturation of the binding sites.
- Correct the observed fluorescence values for dilution and any inner filter effects if high concentrations of **TNP-ATP** are used.^[2]
- Plot the change in fluorescence as a function of the **TNP-ATP** concentration and fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the K_d .

Competitive Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace **TNP-ATP** from the protein's binding site.

Principle: A pre-formed complex of the protein and **TNP-ATP** will exhibit high fluorescence. The addition of a competing, non-fluorescent ligand will displace **TNP-ATP**, leading to a decrease in the fluorescence signal. The concentration of the competitor required to displace 50% of the bound **TNP-ATP** (IC_{50}) can be used to calculate its inhibition constant (K_i) and, subsequently, its dissociation constant (K_d).

Materials:

- Purified protein of interest.
- **TNP-ATP** stock solution.
- Stock solution of the non-fluorescent competitor (e.g., ATP).

- Spectrofluorometer.
- Quartz cuvette.

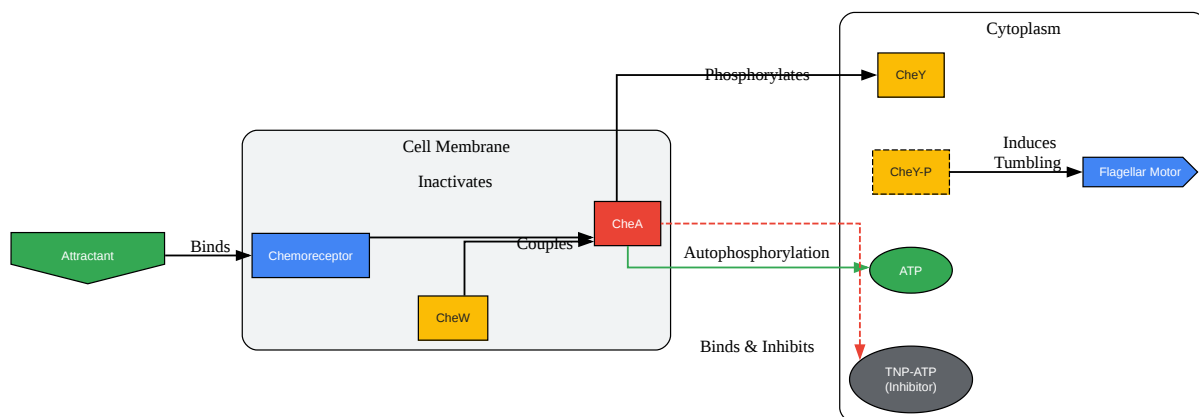
Procedure:

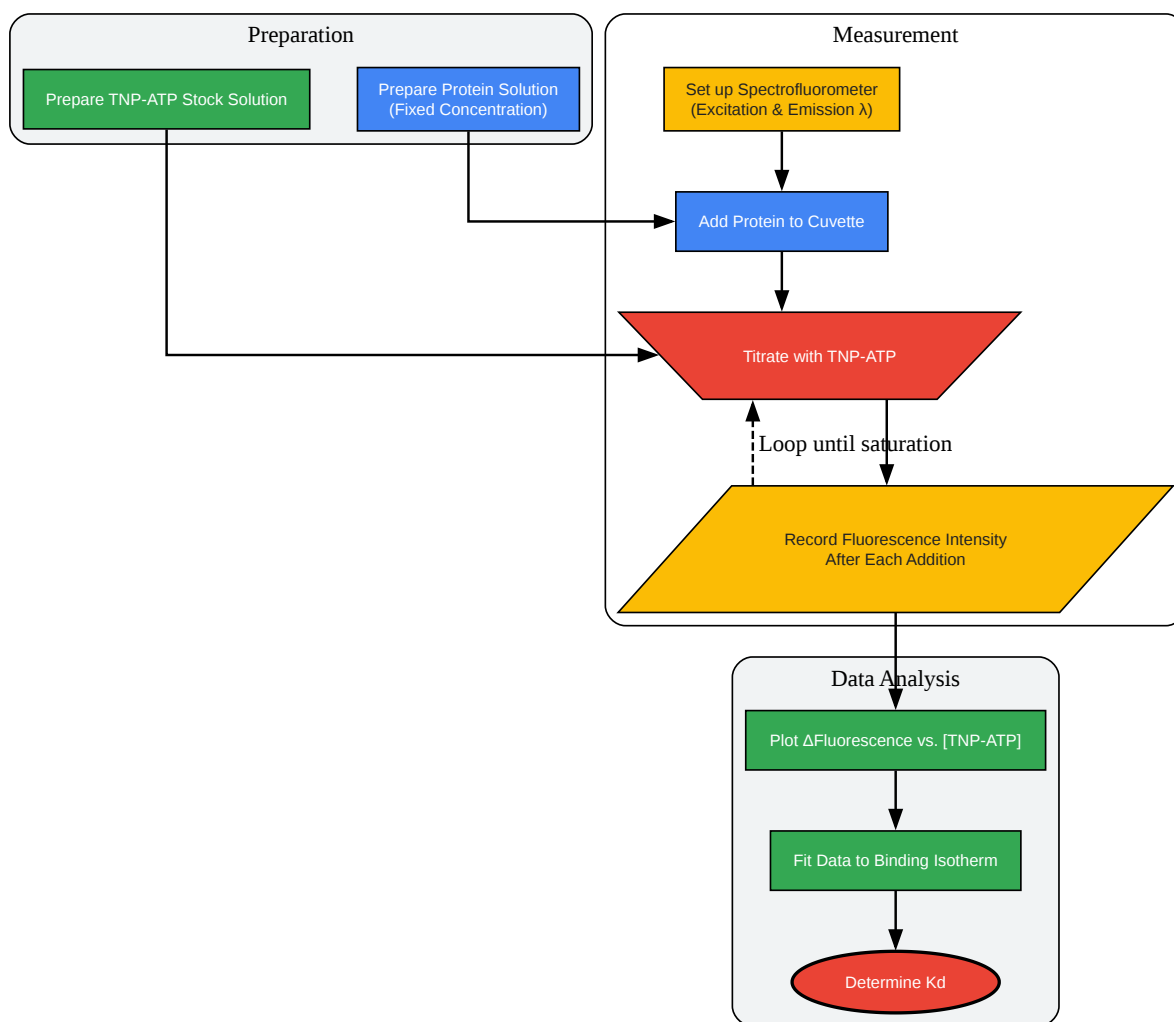
- Prepare a solution containing the protein and a concentration of **TNP-ATP** that results in a significant fluorescence signal (typically near its K_d value).
- Record the initial fluorescence of the protein-**TNP-ATP** complex.
- Add increasing concentrations of the competitor ligand to the solution.
- After each addition, allow the system to equilibrate and record the fluorescence intensity.
- Continue adding the competitor until the fluorescence signal returns to the baseline level of free **TNP-ATP**, indicating complete displacement.[5]
- Plot the fluorescence intensity as a function of the competitor concentration to generate a displacement curve.
- Determine the IC_{50} value from the curve and calculate the K_i using the Cheng-Prusoff equation or by fitting the data to a competitive binding model.

Visualizations

Signaling Pathway: Bacterial Chemotaxis

The following diagram illustrates the role of the histidine kinase CheA, a protein whose ATP binding has been extensively studied using **TNP-ATP**, in the bacterial chemotaxis signal transduction pathway.[6]





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